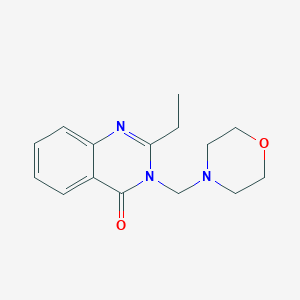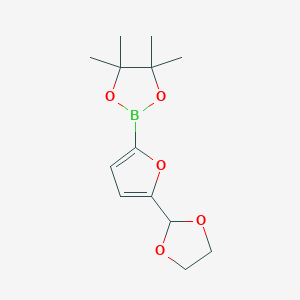
2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a furan ring and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions can vary, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
作用機序
The mechanism by which 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.
類似化合物との比較
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: This compound shares the dioxolane and furan rings but lacks the boronic ester functionality.
Furfural Ethylene Acetal: Another similar compound that features a furan ring with an acetal group.
Uniqueness
What sets 2-(5-(1,3-Dioxolan-2-yl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its boronic ester group, which makes it highly valuable in cross-coupling reactions. This functionality allows it to participate in a wide range of chemical transformations, making it a versatile and useful compound in organic synthesis .
特性
分子式 |
C13H19BO5 |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
2-[5-(1,3-dioxolan-2-yl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO5/c1-12(2)13(3,4)19-14(18-12)10-6-5-9(17-10)11-15-7-8-16-11/h5-6,11H,7-8H2,1-4H3 |
InChIキー |
GLXDLPRLPJLAQB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
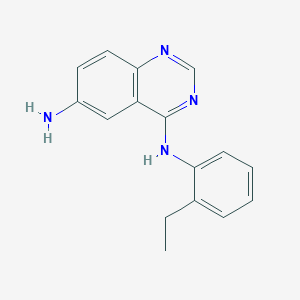

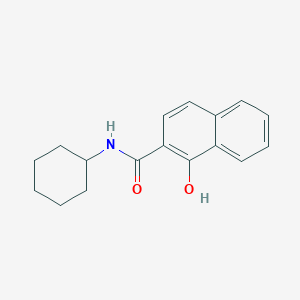

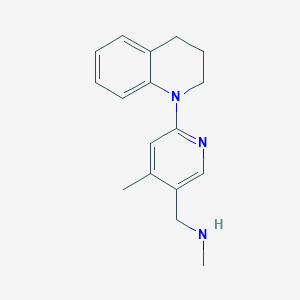

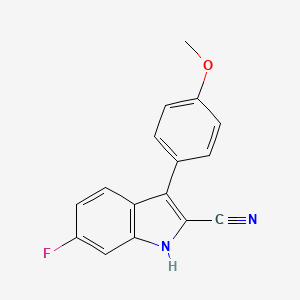

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)

